molecular formula C28H50O17 B13805684 methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate

methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate

Cat. No.: B13805684
M. Wt: 658.7 g/mol
InChI Key: MDISRVQNMXOZSB-FTABTRCPSA-N
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Description

Methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate is a complex organic compound It is characterized by multiple hydroxyl groups and a nonanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions typically require the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at the hydroxyl sites. Glycosylation reactions are often catalyzed by Lewis acids like boron trifluoride etherate, and esterification is achieved using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes due to its multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. The ester group may undergo hydrolysis, releasing the active nonanoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple stereocenters and functional groups. This complexity makes it a valuable compound for studying stereochemistry and reactivity in organic synthesis.

Properties

Molecular Formula

C28H50O17

Molecular Weight

658.7 g/mol

IUPAC Name

methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate

InChI

InChI=1S/C28H50O17/c1-13-17(32)20(35)22(37)26(41-13)45-25-24(44-27-23(38)21(36)18(33)14(11-29)42-27)19(34)15(12-30)43-28(25)40-10-8-6-4-3-5-7-9-16(31)39-2/h13-15,17-30,32-38H,3-12H2,1-2H3/t13-,14+,15+,17+,18-,19+,20+,21-,22-,23+,24-,25+,26-,27+,28+/m0/s1

InChI Key

MDISRVQNMXOZSB-FTABTRCPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OCCCCCCCCC(=O)OC)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCCCCCCCC(=O)OC)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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